Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate
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Overview
Description
Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI) is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its specific molecular arrangement, which includes a carbamic acid group and a hydroxymethyl group attached to a methylbutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of [1-(hydroxymethyl)-2-methylbutyl]amine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R)-2,2-difluoro-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate is a carbamate derivative with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.
Chemical Structure and Properties
The compound’s IUPAC name is this compound, with the molecular formula C11H23NO3 and a CAS number of 141321-53-1. Its structure features a tert-butyl group attached to a carbamate moiety, which contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions. Common solvents include dichloromethane, with triethylamine often used as a base to facilitate the reaction. The general reaction pathway can be summarized as follows:
Research indicates that compounds like this compound may interact with specific enzymes or receptors in biological systems. One proposed mechanism involves the inhibition of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Case Studies and Research Findings
Several studies have examined the biological implications of similar compounds:
- Histone Deacetylase Inhibition : A study on related carbamates demonstrated high potency against HDAC1 and HDAC2, suggesting that modifications in the structure can enhance specificity and efficacy against these targets .
- Neuroprotective Effects : Some carbamate derivatives have been investigated for their neuroprotective effects in models of neurodegeneration. These studies often highlight the importance of hydroxymethyl groups in enhancing bioactivity .
- Antioxidant Activity : Compounds similar to this compound have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in various cell types .
Comparative Analysis
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDQMXXYMKQPW-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.